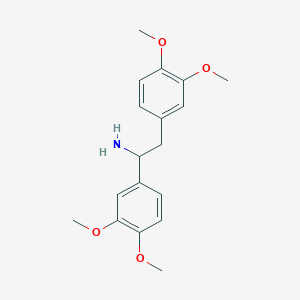

1,2-bis(3,4-dimethoxyphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-20-15-7-5-12(10-17(15)22-3)9-14(19)13-6-8-16(21-2)18(11-13)23-4/h5-8,10-11,14H,9,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCRDATZPOZOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-40-9 | |

| Record name | NSC26679 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Ii. Synthetic Methodologies for 1,2 Bis 3,4 Dimethoxyphenyl Ethanamine and Its Derivatives

Established Synthetic Pathways to 1,2-bis(3,4-dimethoxyphenyl)ethanamine

The foundational synthesis of this compound relies on established organic chemistry reactions, primarily involving the formation of the C-N bond through the reduction of a suitable precursor.

A primary and logical pathway to this compound involves the reductive amination of the corresponding ketone, 1,2-bis(3,4-dimethoxyphenyl)ethanone. This ketone precursor can be synthesized through methods like the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene). Once the diketone is obtained, it can be converted to the diamine through various reductive processes.

A common strategy for similar structures involves the conversion of a ketone to an oxime, followed by reduction to the amine. An analogous, highly relevant industrial process is the hydrogenation of a nitrile. For instance, the synthesis of the related N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is achieved by the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile (B126087) in the presence of methylamine. google.com This method, which involves forming the amine from a nitrile precursor, could be adapted for the target molecule.

Another established method is the direct reduction of a ketone in the presence of ammonia (B1221849) or an amine source. This reductive amination can be carried out using various reducing agents, including catalytic hydrogenation. The synthesis of 1,2-bis(dialkylphosphino)ethanes, which share the 1,2-disubstituted ethane (B1197151) backbone, often proceeds by the reduction of the corresponding phosphine (B1218219) oxides, illustrating a common strategy of reducing an oxidized precursor to obtain the final product. nih.gov

Creating specific stereoisomers of this compound, which contains two chiral centers, requires more advanced synthetic control. Key strategies include chiral resolution, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Resolution: A racemic mixture of the amine can be separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. These diastereomers, having different physical properties, can then be separated by fractional crystallization.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For example, in the synthesis of a related chiral amine, (1S,2R)-(+)-norephedrine was used to form a chiral imine intermediate. google.com Subsequent reduction established the desired stereocenter, after which the auxiliary was cleaved and removed. google.com

Asymmetric Catalysis: The enantioselective reduction of a precursor ketone or imine using a chiral catalyst is a highly efficient method. For the synthesis of analogous chiral amines, rhodium complexes with chiral ligands have been employed for asymmetric hydrosilylation, although the high cost of such catalysts can be a drawback for large-scale production. google.comgoogle.com Enzyme-catalyzed reactions, such as lipase-catalyzed resolution, also represent a powerful enantioselective approach. google.com One-pot reactions involving multiple cycloadditions have also been developed to generate complex polycyclic scaffolds in a stereoselective fashion. beilstein-journals.org

Synthesis of N-Substituted and Aromatic-Modified Derivatives of this compound

The synthesis of derivatives allows for the systematic exploration of structure-activity relationships. Modifications can be made at the nitrogen atom or on the aromatic rings.

N-Substituted Derivatives: The primary amine group of this compound is a versatile handle for further functionalization.

N-Acylation: The amine can be readily acylated by reacting it with acyl chlorides or anhydrides to form amides. For example, the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with (±)-flurbiprofen yields the corresponding N-substituted amide derivative. researchgate.net

N-Alkylation: Alkyl groups can be introduced via reductive amination, where the primary amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. mdpi.com A patented process describes the synthesis of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine through the catalytic hydrogenation of the corresponding nitrile in the presence of methylamine, directly yielding the N-methylated product. google.com

Aromatic-Modified Derivatives: Analogues with different substitution patterns on the phenyl rings can be prepared by starting the synthetic sequence with appropriately substituted precursors. For instance, instead of veratrole, one could use other substituted catechols or guaiacols to generate variations in the methoxy (B1213986) group positions or to introduce other functionalities onto the aromatic rings. Palladium-mediated cross-coupling reactions are powerful tools for such modifications. researchgate.net

A summary of representative N-substituted derivative syntheses is provided below.

Interactive Table 1: Synthesis of N-Substituted Derivatives

| Derivative Type | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| N-Arylpropanamide | (±)-flurbiprofen | Amide Coupling | researchgate.net |

| N-Methyl | Methylamine, H₂ | Catalytic Reductive Amination | google.com |

| N-Acyl | Acyl Chlorides / Anhydrides | Acylation | mdpi.comnih.gov |

Catalytic Methods in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Catalytic methods are preferred over stoichiometric reactions as they reduce waste and often provide higher selectivity.

Catalytic Hydrogenation: This is a cornerstone technique for the synthesis. The reduction of precursor nitriles, oximes, or imines to the target amine is frequently accomplished using heterogeneous catalysts. Commonly used catalysts include Palladium on carbon (Pd/C), Raney Nickel, and Platinum oxide (Adam's catalyst). google.comgoogle.com These reactions are typically performed under a hydrogen atmosphere in solvents like methanol (B129727) or ethanol. google.com A patent for a related compound specifies a wide range of effective catalysts, including copper chromite, ruthenium, rhodium, and palladium, for the hydrogenation of a nitrile precursor. google.com

Palladium-Catalyzed Cross-Coupling: For the synthesis of aromatic-modified analogues, palladium-catalyzed reactions such as Suzuki and Stille couplings are invaluable for forming new carbon-carbon bonds between the aromatic core and various substituents. researchgate.net

Palladium-Catalyzed Amination: Modern methods like the Buchwald-Hartwig amination or related carboamination reactions provide powerful routes for forming C-N bonds, which could be applied to the synthesis of the core structure or its N-aryl derivatives. nih.gov

Interactive Table 2: Catalysts in the Synthesis of Analogous Amines

| Reaction Type | Catalyst | Precursor | Solvent | Reference |

|---|---|---|---|---|

| Catalytic Reduction | Palladium on Carbon | Imine / Nitrile | Methanol, Ethyl Acetate | google.comgoogle.com |

| Catalytic Reduction | Raney Nickel | Imine / Nitrile | Methanol | google.com |

| Catalytic Reduction | Platinum Oxide | Imine | Methanol | google.com |

| Asymmetric Hydrosilylation | Rhodium complex | Ketimine | - | google.com |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. researchgate.net This involves optimizing reactions to be safer, more efficient, and less wasteful.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or ionic liquids is a primary goal. rasayanjournal.co.in Many catalytic hydrogenations can be effectively run in alcohols like methanol or ethanol. google.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. mdpi.comresearchgate.net This technique is particularly effective for reactions like Knoevenagel condensations and multicomponent reactions. researchgate.netmdpi.com

Multicomponent and One-Pot Reactions: Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates (a one-pot reaction) or where multiple starting materials react in a single step (a multicomponent reaction) significantly improves process efficiency. nih.govbeilstein-journals.org These approaches reduce solvent usage, purification steps, and waste generation, thereby increasing atom economy. beilstein-journals.orgnih.gov

Catalysis: As discussed previously, the use of catalysts is inherently a green principle. Catalysts are used in small amounts and can be recycled, unlike stoichiometric reagents that are consumed in the reaction and generate significant waste. researchgate.net The development of reusable heterogeneous catalysts is a particularly active area of green chemistry research.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly. rasayanjournal.co.in

Iii. Chemical Reactivity and Transformations of 1,2 Bis 3,4 Dimethoxyphenyl Ethanamine

Reactions Involving the Amine Functionality of 1,2-bis(3,4-dimethoxyphenyl)ethanamine

The primary amine group is a key reactive center in the molecule, functioning as a potent nucleophile and a base. This allows it to participate in a variety of fundamental organic reactions.

Acylation: The amine readily reacts with carboxylic acids and their derivatives (such as acid chlorides or anhydrides) to form amides. For instance, the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with (±)-flurbiprofen, a carboxylic acid, has been reported to yield the corresponding N-acylated amide product. researchgate.net This type of reaction is fundamental and can be generalized to a wide range of acylating agents. Studies on the related 2-(3,4-dimethoxyphenyl)ethylamine have shown the synthesis of numerous N-acyl derivatives for various applications. nih.gov

Alkylation: As a nucleophile, the primary amine can be alkylated by alkyl halides. This reaction typically proceeds via an SN2 mechanism. Exhaustive methylation can lead to the formation of a quaternary ammonium (B1175870) salt.

Condensation with Carbonyls: The amine group undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is often the first step in more complex, tandem cyclization reactions like the Pictet-Spengler synthesis. The formation of the imine is typically reversible and is often catalyzed by acid. wikipedia.orgdepaul.edu

Table 1: Overview of Reactions at the Amine Functionality

| Reaction Type | Reagent Class | Product Type | Conditions |

| Acylation | Carboxylic Acid Derivatives (e.g., Flurbiprofen (B1673479), Acyl Chlorides) | Amide | Standard amide coupling conditions |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Base may be required |

| Condensation | Aldehydes, Ketones | Imine (Schiff Base) | Typically acid or base catalysis |

Transformations of the Dimethoxyphenyl Moieties in this compound

The two 3,4-dimethoxyphenyl rings are highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups on each ring. They can also undergo reactions involving the ether linkages.

Electrophilic Aromatic Substitution: The high electron density on the aromatic rings makes them susceptible to attack by electrophiles. masterorganicchemistry.comnih.gov The directing effects of the substituents (two ortho/para-directing methoxy groups and one ortho/para-directing alkylamine group) would channel incoming electrophiles primarily to the positions ortho and para to the activating groups. For the 3,4-dimethoxyphenyl system, the C-5 position is the most activated and sterically accessible site for substitution. Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using reagents like nitric acid in sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can sometimes be complicated by the amine functionality, which may require a protecting group.

Ether Cleavage: The methyl ether groups can be cleaved to form the corresponding catechols (dihydroxy-phenyl groups). This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. organic-chemistry.org Studies on lignin (B12514952) model compounds, which often contain the 3,4-dimethoxyphenyl moiety, have detailed the mechanisms of ether bond cleavage under various acidic conditions. researchgate.netresearchgate.net

Cyclization Reactions and Formation of Polycyclic Systems Utilizing this compound as a Scaffold

The structure of this compound is exceptionally well-suited for intramolecular cyclization reactions to generate complex, polycyclic heterocyclic systems. The presence of two electron-rich aromatic rings provides multiple potential sites for ring closure.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the tethered aromatic ring to form a tetrahydroisoquinoline. wikipedia.orgebrary.net Given that this compound is a β-arylethylamine, it is an ideal substrate. The high nucleophilicity of the dimethoxy-activated phenyl rings facilitates this cyclization under relatively mild acidic conditions. wikipedia.orgnih.gov Reaction with formaldehyde, for example, would lead to a tetrahydroisoquinoline with a 3,4-dimethoxybenzyl substituent. The reaction can be catalyzed by Brønsted or Lewis acids. ebrary.netnih.gov

Bischler-Napieralski Reaction: This reaction allows for the synthesis of 3,4-dihydroisoquinolines from N-acylated β-arylethylamides. wikipedia.orgorganic-chemistry.org The first step would be the acylation of this compound, followed by cyclization using a dehydrating agent like POCl₃ or P₂O₅. wikipedia.orgrsc.org The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline (B145761). The electron-rich nature of the dimethoxyphenyl rings strongly promotes the cyclization step. organic-chemistry.org The presence of two aryl rings offers the possibility of selective or double cyclization depending on the reaction conditions and the nature of the acyl group, potentially leading to complex fused polycyclic structures. nih.gov

Table 2: Key Cyclization Reactions

| Reaction Name | Precursor | Key Intermediate | Product Class | Reagents/Conditions |

| Pictet-Spengler | This compound + Aldehyde/Ketone | Iminium Ion | Tetrahydroisoquinoline | Protic or Lewis Acid (e.g., HCl, TFA) wikipedia.org |

| Bischler-Napieralski | N-acyl-1,2-bis(3,4-dimethoxyphenyl)ethanamine | Nitrilium Ion | 3,4-Dihydroisoquinoline (B110456) | Dehydrating agent (e.g., POCl₃, P₂O₅) wikipedia.orgorganic-chemistry.org |

Mechanistic Investigations of Reactions Involving this compound

The mechanisms of the key cyclization reactions involving β-arylethylamines are well-studied.

Pictet-Spengler Mechanism: The reaction proceeds through several distinct steps. depaul.edunrochemistry.com

Iminium Ion Formation: The amine condenses with a carbonyl compound (aldehyde or ketone) under acidic conditions to form a protonated imine, known as an iminium ion. This ion is a much stronger electrophile than the neutral imine. wikipedia.orgdepaul.edu

Electrophilic Aromatic Substitution: The highly electrophilic iminium ion is attacked by the nucleophilic electron-rich dimethoxyphenyl ring in an intramolecular electrophilic aromatic substitution (SEAr) step. This is typically the rate-determining step. nih.govacs.org The activation provided by the methoxy groups is crucial, as less nucleophilic rings require harsher conditions. wikipedia.org

Deprotonation: A proton is lost from the intermediate, restoring aromaticity and yielding the final tetrahydroisoquinoline product. nrochemistry.com

Kinetic and computational studies on related systems show that the rate and stereoselectivity of the reaction are highly dependent on the catalyst, solvent, and the electronic nature of the aromatic ring. nih.govacs.orgresearchgate.net The electron-donating dimethoxy groups in the target molecule would stabilize the cationic transition state of the cyclization, thereby accelerating the reaction. nih.gov

Bischler-Napieralski Mechanism: The currently accepted mechanism involves the formation of a highly electrophilic nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org

Amide Activation: The carbonyl oxygen of the N-acyl precursor is activated by a dehydrating agent like POCl₃.

Nitrilium Ion Formation: Elimination of the activated oxygen species generates a linear and highly electrophilic nitrilium ion.

Cyclization: The nitrilium ion undergoes intramolecular electrophilic attack on the electron-rich dimethoxyphenyl ring to form the six-membered dihydroisoquinoline ring. organic-chemistry.org

Aromatization (optional): The resulting 3,4-dihydroisoquinoline can be dehydrogenated using a catalyst like Pd/C to furnish the fully aromatic isoquinoline.

Mechanistic studies have confirmed the role of the nitrilium intermediate and have explored side reactions, such as a retro-Ritter reaction, which can compete with the desired cyclization. organic-chemistry.org

Iv. Advanced Spectroscopic and Analytical Characterization of 1,2 Bis 3,4 Dimethoxyphenyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,2-bis(3,4-dimethoxyphenyl)ethanamine, both ¹H (proton) and ¹³C (carbon-13) NMR are used to map out the carbon-hydrogen framework. researchgate.net

In a typical ¹H NMR spectrum, the protons on the two 3,4-dimethoxyphenyl rings would produce signals in the aromatic region (approximately 6.5-7.0 ppm). The methoxy (B1213986) groups (-OCH₃) would appear as sharp singlets further upfield, typically around 3.8-3.9 ppm. The protons of the ethanamine backbone (-CH-CH₂-NH₂) would exhibit more complex splitting patterns due to spin-spin coupling, providing critical information about their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds like 3,4-Dimethoxyphenethylamine. chemicalbook.com

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ¹H | 6.5 - 7.0 | Multiplet |

| Methoxy Protons (-OCH₃) | ¹H | ~3.85 | Singlet |

| Ethanamine Backbone (-CH-CH₂-) | ¹H | 2.8 - 3.5 | Multiplets |

| Aromatic Carbons | ¹³C | 110 - 150 | - |

| Methoxy Carbons (-OCH₃) | ¹³C | ~56 | - |

| Ethanamine Backbone Carbons | ¹³C | 40 - 60 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound with high accuracy and to gain structural information from its fragmentation patterns. researchgate.net Using electrospray ionization (ESI), the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion confirms the molecular formula.

For this compound (C₂₀H₂₇NO₄), the exact molecular weight is 345.43 g/mol . The high-resolution mass spectrum would show a prominent ion peak corresponding to this mass.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting pieces. nih.gov A characteristic fragmentation pathway for this compound would be the cleavage of the carbon-carbon bond within the ethane (B1197151) backbone. This would yield stable benzylic carbocation fragments, providing definitive evidence for the presence of the two 3,4-dimethoxyphenyl groups. Analysis of related dimethoxyphenyl structures shows characteristic fragments corresponding to the dimethoxybenzyl or dimethoxyphenylethyl moieties. nist.govnist.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| Ion | Formula | m/z (approx.) | Description |

| [M+H]⁺ | [C₂₀H₂₈NO₄]⁺ | 346 | Molecular Ion |

| Fragment 1 | [C₉H₁₁O₂]⁺ | 151 | 3,4-dimethoxybenzyl cation |

| Fragment 2 | [C₁₀H₁₄NO₂]⁺ | 180 | [M - C₉H₁₁O₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The chromophores in this compound are the two benzene (B151609) rings. The presence of methoxy groups (-OCH₃) as auxochromes (substituents that modify the light-absorbing properties of a chromophore) influences the absorption maxima.

The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic rings. libretexts.orgusp.br These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Compared to unsubstituted benzene, the methoxy groups are expected to cause a bathochromic shift (a shift to longer wavelengths), as they donate electron density to the ring system, lowering the energy gap between the HOMO and LUMO. mdpi.com The presence of lone pairs on the nitrogen and oxygen atoms also allows for weaker n → π* transitions. youtube.com

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound Expected absorption regions are based on studies of similar aromatic systems. mdpi.com

| Transition Type | Orbital Change | Expected λmax Region (nm) | Description |

| π → π | π (bonding) → π (antibonding) | 270 - 290 | Strong absorption from the aromatic rings. usp.br |

| n → π | n (non-bonding) → π (antibonding) | > 300 | Weaker absorption from lone pairs on O/N. uzh.ch |

Chromatographic Techniques for Purity Assessment and Separation

A reversed-phase HPLC method is typically suitable for a molecule of this polarity. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.com The purity of the compound is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. Gas chromatography (GC) can also be used, though it may require derivatization of the polar amine group to improve volatility. nih.gov

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18 | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of compounds with varying polarities |

| Detector | UV-Vis or Mass Spectrometer (MS) | Detection and quantification of the analyte |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency |

X-ray Crystallography for Solid-State Structure Determination

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of every atom in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray analysis would confirm the connectivity established by NMR and MS. Furthermore, it would provide insight into the molecule's conformation and the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds involving the amine group and van der Waals forces between the aromatic rings. Studies on other dimethoxybenzene derivatives have shown they often crystallize in systems like the monoclinic P2₁/a space group, with hydrogen bonds and other intermolecular contacts playing a key role in stabilizing the structure. nih.govmdpi.com

Table 5: Key Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry and packing arrangement of molecules in the unit cell. nih.gov |

| Bond Lengths & Angles | Precise geometric details of the molecular structure. |

| Torsional Angles | The conformation of the molecule, particularly along the ethanamine backbone. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent forces in the crystal packing. nih.gov |

V. Computational and Theoretical Studies of 1,2 Bis 3,4 Dimethoxyphenyl Ethanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 1,2-bis(3,4-dimethoxyphenyl)ethanamine. These calculations can provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical behavior.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine group, indicating these as sites for electrophilic attack. Conversely, the aromatic protons would exhibit positive potential.

Reactivity descriptors, such as Fukui functions, can also be derived from DFT calculations to more precisely predict the sites for nucleophilic, electrophilic, and radical attack. These computational approaches are fundamental in rationalizing the reaction mechanisms involving this compound, such as its use as a precursor in the synthesis of alkaloids. mdpi.com

Table 5.1: Calculated Electronic Properties of a Representative Conformer of this compound (Illustrative)

| Property | Value | Method |

| HOMO Energy | -5.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.6 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and to determine their relative energies.

This process typically begins with a systematic or stochastic search of the conformational space using molecular mechanics force fields. mdpi.com The identified low-energy conformers are then usually subjected to more accurate quantum mechanical calculations to refine their geometries and relative energies. researchgate.net For this compound, the key degrees of freedom would be the rotation around the single bonds of the ethylamine (B1201723) backbone and the bonds connecting the phenyl rings to the backbone. The orientation of the methoxy groups relative to the phenyl rings also contributes to the conformational landscape.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms in the presence of a solvent at a given temperature and pressure, MD can explore the conformational space and reveal the transitions between different conformers. rsc.org This provides insights into the flexibility of the molecule and the populations of different conformational states under specific conditions. nih.gov Such simulations are crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

Table 5.2: Relative Energies of Low-Energy Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.0 |

| 2 | 180° (anti) | 1.2 |

| 3 | -60° (gauche) | 0.1 |

Prediction of Spectroscopic Properties Using Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can aid in the structural elucidation and characterization of compounds like this compound.

NMR spectroscopy is a cornerstone of chemical analysis, and the computational prediction of ¹H and ¹³C chemical shifts has become a routine tool. nih.gov These calculations are typically performed using DFT with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By calculating the NMR shieldings for a set of plausible structures and comparing them with experimental data, it is often possible to unambiguously determine the correct structure and stereochemistry. nih.govresearchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated computationally. The calculation of vibrational frequencies and intensities can help in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes. These calculations are typically performed at the same level of theory as the geometry optimization.

UV-Vis spectroscopy, which provides information about electronic transitions, can be modeled using Time-Dependent DFT (TD-DFT). These calculations can predict the absorption wavelengths and oscillator strengths, which correspond to the peaks in the experimental spectrum. This can be useful for understanding the electronic structure and photophysical properties of the molecule.

Table 5.3: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound (Illustrative)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C1 | 149.1 | 150.2 |

| C2 | 148.5 | 149.6 |

| C3 | 111.8 | 112.5 |

| C4 | 111.2 | 111.9 |

| C5 | 120.5 | 121.3 |

| C6 | 121.1 | 121.9 |

| C7 (CH) | 55.3 | 56.1 |

| C8 (CH₂) | 42.7 | 43.5 |

| OCH₃ | 55.9 | 56.5 |

Molecular Modeling of Interactions with Biological Targets (Theoretical or In Vitro)

Understanding how this compound and its derivatives interact with biological macromolecules is key to elucidating their mechanisms of action and for designing more potent and selective compounds. Molecular modeling techniques, such as ligand-receptor docking and quantitative structure-activity relationship (QSAR) modeling, are central to this endeavor.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This technique is instrumental in drug discovery for identifying potential binding modes and for estimating the strength of the interaction, often expressed as a docking score. nih.gov

For this compound, which is a precursor to biologically active alkaloids, docking studies could be performed against various potential protein targets. mdpi.com For example, since related compounds have shown activity at tubulin or various receptors, these could be chosen as targets. nih.gov The docking process involves placing the ligand in the binding site of the receptor and evaluating different poses based on a scoring function that approximates the binding free energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 5.4.1: Illustrative Docking Scores of this compound against a Hypothetical Receptor

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Tyr123, Phe256, Asn312 |

| Reference Ligand | -9.2 | Tyr123, Phe256, Ser310 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. nih.gov

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities (e.g., IC₅₀ values) would be required. nih.gov For each compound, a set of molecular descriptors would be calculated, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the observed activity. aimspress.com The predictive power of the model is assessed through rigorous validation techniques. researchgate.net

Table 5.4.2: Example of a QSAR Equation for a Series of Analogues (Illustrative)

| Model Equation | Statistical Parameters |

| pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + 2.1 | r² = 0.85, q² = 0.75 |

Vi. Applications of 1,2 Bis 3,4 Dimethoxyphenyl Ethanamine As a Chemical Building Block

Synthesis of Alkaloid Scaffolds (e.g., Isoquinolines, Benzo[c]phenanthridines, Protoberberines, Isopavines)

The 1,2-diarylethanamine framework is a cornerstone for the synthesis of numerous isoquinoline (B145761) alkaloids. The compound 1,2-bis(3,4-dimethoxyphenyl)ethanamine serves as a key starting material for a range of these biologically significant natural products. organicreactions.org The two primary and classical methods for constructing the isoquinoline core from such β-arylethylamine precursors are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the acylation of the primary amine of this compound, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgresearchgate.net Dehydrating agents such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are typically employed to promote the ring closure onto one of the electron-rich phenyl groups, forming a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.comorganic-chemistry.org This intermediate can then be readily aromatized to the corresponding isoquinoline. The electron-donating effects of the two methoxy (B1213986) groups on the phenyl ring facilitate this electrophilic aromatic substitution reaction. nrochemistry.com

Alternatively, the Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines. organicreactions.orgaalto.fi This reaction proceeds via the condensation of the ethanamine with an aldehyde or ketone to form a Schiff base, which then undergoes acid-catalyzed cyclization to generate the tetrahydroisoquinoline ring system. wikipedia.orgmdpi.com The iminium ion formed under acidic conditions is the key electrophile that attacks the aromatic ring. wikipedia.org

These initial isoquinoline structures are pivotal intermediates that can be further elaborated to access more complex alkaloid families.

Protoberberines: These tetracyclic alkaloids can be synthesized from the isoquinoline intermediates derived from this compound. organicreactions.org

Benzo[c]phenanthridines: This class of alkaloids is also accessible, typically by constructing the additional rings onto the pre-formed isoquinoline scaffold. organicreactions.org

Isopavines: While direct synthesis from this specific starting material is less commonly documented, the core structure of isopavine alkaloids is accessible from 1-benzylisoquinoline (B1618099) precursors, which can be derived from β-arylethylamines like this compound.

| Alkaloid Scaffold | Key Synthetic Reaction | Intermediate Type |

|---|---|---|

| Isoquinolines (general) | Bischler-Napieralski Reaction | 3,4-Dihydroisoquinoline |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Tetrahydroisoquinoline |

| Protoberberines | Elaboration of Isoquinoline Core | Tetracyclic System |

| Benzo[c]phenanthridines | Elaboration of Isoquinoline Core | Tetracyclic System |

| Isopavines | Rearrangement of 1-Benzylisoquinoline Precursors | Tetracyclic System |

Role in the Construction of Complex Natural Products and Bio-functional Hybrid Compounds

The utility of this compound extends to the synthesis of novel hybrid molecules that combine its structural features with other biologically active moieties. This approach aims to create new chemical entities with potentially enhanced or novel biological activities.

A notable example is the synthesis of (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. researchgate.net This bio-functional hybrid compound was synthesized in a single step through the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with (±)-flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). researchgate.net The reaction involves forming an amide bond between the amine group of the building block and the carboxylic acid group of flurbiprofen (B1673479) (after its conversion to the more reactive acyl chloride). organicreactions.org The resulting hybrid molecule was fully characterized using ¹H and ¹³C-NMR, UV, and mass spectrometry. researchgate.net This research demonstrates a clear strategy for using this compound to construct complex bio-functional molecules by linking it to known pharmacophores.

| Hybrid Compound Name | Building Blocks | Linkage Type | Reference |

|---|---|---|---|

| (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen | Amide | organicreactions.orgresearchgate.net |

Development of Chiral Catalysts or Auxiliaries Derived from this compound

Chiral vicinal diamines are a privileged class of ligands in asymmetric catalysis, capable of coordinating to metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov The diamine derivative, (1S,2S)-1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diamine, is a chiral building block available for use in asymmetric synthesis. rsc.org

This C₂-symmetric diamine possesses several features that make it a promising candidate for a chiral ligand or auxiliary:

Defined Stereochemistry: The (1S,2S) configuration provides a fixed, predictable three-dimensional arrangement.

Bidentate Coordination: The two amino groups can chelate to a metal center, forming a stable complex.

Chiral Environment: The two bulky 3,4-dimethoxyphenyl groups create a defined chiral pocket around the metal center, which can effectively control the approach of substrates in a catalytic reaction.

While specific, widespread applications in peer-reviewed catalytic studies are not extensively documented, its commercial availability as a resolved, enantiomerically pure building block strongly suggests its utility in the development of new chiral ligands for asymmetric transformations, such as asymmetric hydrogenation, alkylation, or amination reactions. nih.gov

| Chiral Derivative | CAS Number | Potential Application | Key Structural Feature |

|---|---|---|---|

| (1S,2S)-1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-diamine | 1344581-67-4 | Chiral ligand for asymmetric metal catalysis | C₂-Symmetric Vicinal Diamine |

Exploration in Materials Science and Polymer Chemistry

An extensive review of scientific literature indicates that the application of this compound as a monomer or functional component in materials science and polymer chemistry is a largely unexplored field. The molecule possesses functional handles—a primary amine and two aromatic rings—that could theoretically be leveraged for incorporation into polymeric structures or for the functionalization of material surfaces. For instance, the amine group could undergo polymerization with difunctional carboxylic acids or epoxides to form polyamides or epoxy resins, respectively. The aromatic rings could potentially be used in the design of liquid crystals or other functional materials. However, to date, there is a lack of published research detailing such applications, representing a potential area for future scientific investigation.

Vii. Future Research Directions for 1,2 Bis 3,4 Dimethoxyphenyl Ethanamine

Discovery of Novel Synthetic Methodologies

The development of efficient and stereocontrolled methods for synthesizing vicinal diamines is a significant challenge in modern organic chemistry. acs.org Future research on 1,2-bis(3,4-dimethoxyphenyl)ethanamine should focus on creating novel, efficient, and asymmetric synthetic routes.

Current strategies for producing similar 1,2-diamine structures often involve multi-step processes. A key area of future research would be the development of catalytic asymmetric methods to produce enantiomerically pure forms of this compound. rsc.org Reductive amination of a corresponding diketone or amino ketone precursor stands out as a promising one-step method. researchgate.netresearchgate.netjst.go.jp This approach involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.net The development of chiral catalysts for this transformation would be a significant advancement. nih.govresearchgate.net

Another promising avenue is the catalytic hydroamination of an appropriately substituted allylic amine. Rhodium-catalyzed hydroamination has been shown to be a powerful method for creating substituted 1,2-diamines. nih.gov Adapting this methodology could provide a direct and atom-economical route to the target compound.

Future research could explore and compare various catalytic systems for a key synthetic step, such as the asymmetric reduction of a precursor imine. A hypothetical comparison of potential catalysts is presented in Table 1.

Table 1: Hypothetical Comparison of Catalysts for Asymmetric Synthesis

| Catalyst Type | Ligand Family | Proposed Reducing Agent | Potential Yield (%) | Potential Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Iridium Complex | N-(2-picolyl)sulfonamidato | Formic Acid | 85-95 | >98 |

| Rhodium Complex | DPEPhos | H₂ | 80-90 | >95 |

| Ruthenium Complex | PNP Pincer Ligand | H₂ | 75-88 | >97 |

| Organocatalyst | Proline-derived Diamine | Hantzsch Ester | 70-85 | 90-95 |

This table is interactive. Click on the headers to sort the data. The data presented is hypothetical and for illustrative purposes, representing potential research targets for the synthesis of this compound.

Advanced Mechanistic Insights into Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and controlling stereoselectivity. acs.org Future research should employ advanced analytical and computational techniques to elucidate the pathways of the novel synthetic methods developed for this compound.

For catalytic processes like reductive amination, the mechanistic steps involve the condensation of a carbonyl group with an amine to form an imine intermediate, followed by its reduction. researchgate.netresearchgate.net Key research questions would include:

The nature of the active catalytic species: Identifying the structure of the metal-ligand complex that actively participates in the hydrogen transfer or reduction step.

The rate-determining step: Determining whether imine formation or the subsequent reduction is the slower step, which can be investigated through kinetic studies.

Stereochemical control: Understanding how the chiral catalyst transfers stereochemical information to the substrate to achieve high enantioselectivity.

Techniques such as in-situ spectroscopy (e.g., NMR, IR), isotopic labeling studies, and density functional theory (DFT) calculations would be invaluable. Furthermore, understanding the fragmentation patterns in mass spectrometry is essential for analytical characterization. Studies on similar phenethylamines show that they can undergo characteristic fragmentation, such as the loss of NH₃, to form stable spiro[2.5]octadienylium ions, a phenomenon that could be investigated for this compound as well. sci-hub.se

Development of New Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. nih.gov For this compound, future research should focus on developing robust computational models.

Structure-activity relationship (SAR) studies, augmented by computational docking, have been effectively used for other phenethylamine (B48288) derivatives to understand their biological interactions. biomolther.orgkoreascience.krbiomolther.org Similar approaches could predict the potential of this compound and its derivatives to interact with biological targets. Docking simulations could be performed against various receptors to identify potential binding modes and affinities.

DFT calculations can be employed to:

Predict the most stable conformations of the molecule.

Calculate the energies of transition states for proposed reaction mechanisms, corroborating experimental findings.

Predict spectroscopic properties (NMR, IR) to aid in structural elucidation.

Model the interaction between the substrate and chiral catalysts to rationalize observed stereoselectivity.

A hypothetical dataset from such computational studies is presented in Table 2, illustrating the type of predictive data that could be generated.

Table 2: Hypothetical Computational Data for Stereoisomers

| Stereoisomer | Calculated Dipole Moment (Debye) | Predicted Receptor Binding Affinity (ΔG, kcal/mol) | Relative Transition State Energy for Formation (kcal/mol) |

|---|---|---|---|

| (R,R) | 2.15 | -8.5 | 0 (Reference) |

| (S,S) | 2.15 | -8.4 | +0.1 |

| (R,S) - meso | 1.89 | -6.2 | +2.5 |

This table is interactive. Click on the headers to sort the data. The data is hypothetical and serves to illustrate the potential outputs of future computational research.

Exploration of Undiscovered Chemical Transformations and Applications

The rich functionality of the this compound scaffold opens doors to a wide range of unexplored chemical transformations and potential applications. As a vicinal diamine, it can serve as a precursor for various heterocyclic structures and as a bidentate ligand in coordination chemistry. nih.gov

Future research should investigate:

Derivatization: The two amine groups can be functionalized to create a library of new compounds. For example, acylation could produce novel amides, while reaction with aldehydes or ketones could yield Schiff bases or imidazolidines.

Ligand Synthesis: The diamine can be used to synthesize chiral N-heterocyclic carbenes (NHCs) or other privileged ligand classes for asymmetric catalysis.

Polymer Chemistry: The diamine functionality makes it a candidate as a monomer for the synthesis of novel polyamides or other polymers with unique properties.

The 1,2-diarylethylamine core is present in various compounds with known biological activity. researchgate.netwikipedia.orgnih.gov While avoiding direct pharmacological profiling, fundamental research could explore its properties as a molecular scaffold. For instance, its structural similarity to known NMDA receptor antagonists suggests that its fundamental binding characteristics could be a subject of academic inquiry. researchgate.net The ultimate goal of this exploratory research would be to uncover novel reactions and identify potential areas where this molecule or its derivatives could serve as valuable chemical tools or building blocks. chiralpedia.com

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-bis(3,4-dimethoxyphenyl)ethanamine, and how do reaction conditions influence yield?

A common method involves reductive amination using precursors like 3,4-dimethoxyphenylacetaldehyde and a primary amine derivative. Catalytic hydrogenation or sodium triacetoxyborohydride (STAB) in dichloromethane can facilitate the reaction. Reaction pH (6–7) and temperature (20–25°C) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended . For analogs, substituent positioning (e.g., 3,4- vs. 2,3-dimethoxy) alters steric hindrance, requiring adjusted stoichiometry .

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm methoxy group positions and ethanamine backbone. Aromatic protons typically resonate at δ 6.7–7.1 ppm, while methoxy groups appear as singlets near δ 3.8 ppm.

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (CHNO).

- X-ray crystallography : Resolves stereochemistry and crystal packing, though crystallization may require slow evaporation in ethanol/water mixtures .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) for aerosolized particles .

- Storage : Keep in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation.

- Spill management : Absorb with vermiculite and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How do methoxy substitution patterns (e.g., 3,4- vs. 2,3-dimethoxy) impact receptor binding affinity and selectivity?

Comparative structure-activity relationship (SAR) studies show that 3,4-dimethoxy substitution enhances affinity for serotonin (5-HT) and adrenergic receptors due to improved hydrogen bonding with conserved residues (e.g., Tyr370 in 5-HT). In contrast, 2,3-dimethoxy analogs exhibit reduced activity, likely due to steric clashes in the binding pocket . Methodologically, radioligand displacement assays (e.g., H-ketanserin for 5-HT) quantify affinity shifts.

Q. What are the oxidative degradation pathways of this compound under enzymatic or environmental conditions?

Lignin peroxidase (LiP) from Phanerochaete chrysosporium oxidizes the methoxy groups to quinones, generating 3,4-dimethoxybenzaldehyde as a primary metabolite (confirmed via LC-MS). Environmental oxidation by HO/UV light follows similar pathways, with pseudo-first-order kinetics (k = 0.12 h at pH 7). Stabilizers like BHT (0.1% w/v) can inhibit degradation .

Q. How do physicochemical properties (e.g., logP, solubility) of this compound compare to its positional isomers?

- LogP : Calculated logP (3.8) for the 3,4-isomer is higher than the 2,3-isomer (3.2) due to better aromatic ring solvation.

- Aqueous solubility : The 3,4-isomer has lower solubility (0.12 mg/mL at 25°C) but improved blood-brain barrier (BBB) permeability in murine models (P = 8.7 × 10 cm/s).

- HPLC analysis : Use C18 columns (70:30 acetonitrile/water + 0.1% TFA) to resolve isomers; retention times differ by ~2.1 minutes .

Methodological Considerations

- Experimental design : For SAR studies, include positive controls (e.g., mescaline for 5-HT) and validate purity via HPLC (>98%).

- Data contradiction resolution : Discrepancies in receptor affinity data may arise from assay conditions (e.g., CHO vs. HEK293 cells). Replicate experiments across cell lines and use statistical tools (e.g., two-way ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.